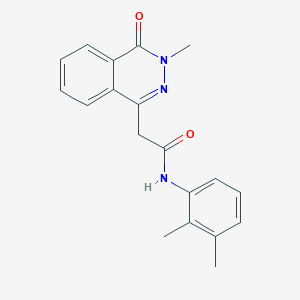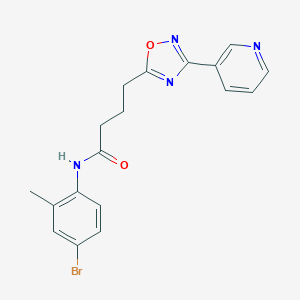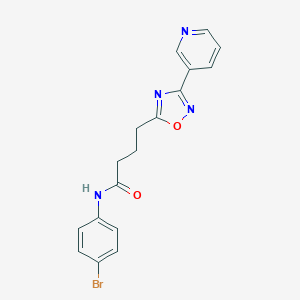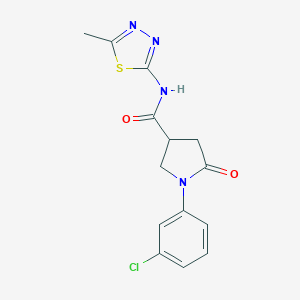
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of oxadiazole-thiazole hybrids, which have been reported to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
科学研究应用
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been shown to exhibit anticancer activity, inhibiting the proliferation of cancer cells in vitro and in vivo. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, studies have suggested that 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may exert its biological effects by targeting specific enzymes or receptors. For example, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to bind to the adenosine A3 receptor, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to exhibit various biochemical and physiological effects. In addition to its antimicrobial, anticancer, and anti-inflammatory properties, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to possess antioxidant activity, protecting cells from oxidative stress. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to regulate the expression of genes involved in cell cycle progression and apoptosis.
实验室实验的优点和局限性
One advantage of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
The potential therapeutic applications of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide are vast, and there are many future directions for research. One area of interest is the development of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may have potential as an anticancer agent, either alone or in combination with other chemotherapeutic drugs. Further studies are needed to fully understand the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide and its potential applications in various disease states.
合成方法
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide involves the condensation of 2-aminothiazole and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by coupling with butyric anhydride. The final product is obtained after purification using column chromatography. The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to be relatively simple and efficient.
属性
产品名称 |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide |
|---|---|
分子式 |
C15H14N4O2S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H14N4O2S/c20-12(17-15-16-9-10-22-15)7-4-8-13-18-14(19-21-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,17,20) |
InChI 键 |
HDHFAHAFSQVJNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)



![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)